Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
Description
Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a triazole-based compound characterized by a 1,2,4-triazole ring substituted with a 3,5-dichlorophenyl group at the N1 position and an isopropyl ester at the C3 carboxylate position. The compound is commercially available through suppliers like Santa Cruz Biotechnology, which provides it in 1 g units, though its purity data require direct inquiry via a Certificate of Analysis (COA) request .
Properties
Molecular Formula |
C12H11Cl2N3O3 |
|---|---|
Molecular Weight |
316.14 g/mol |
IUPAC Name |
propan-2-yl 1-(3,5-dichlorophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H11Cl2N3O3/c1-6(2)20-11(18)10-15-12(19)17(16-10)9-4-7(13)3-8(14)5-9/h3-6H,1-2H3,(H,15,16,19) |
InChI Key |
XHJSBRKDJRQIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of 3,5-dichlorophenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves esterification with isopropyl alcohol under acidic conditions to obtain the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and isopropyl alcohol.
Scientific Research Applications
Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and dichlorophenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The closest structural analogs to this compound are derivatives with variations in the phenyl substituent or ester groups. The most relevant comparisons are outlined below:
Compound A : Isopropyl 1-(4-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
- Structural Difference : The phenyl group at N1 is substituted with a single bromine atom at the para (4-) position instead of two chlorine atoms at the meta (3,5-) positions.
- Purity : 95% (Combi-Blocks catalog) .
- Catalog Number : QE-0064 (MFCD12545930) .
Compound B : 1-Isopropyl-1,2,3-benzotriazole-5-carboxylic acid
Comparative Analysis of Key Properties
The following table summarizes critical differences between the target compound and its analogs:
Impact of Substituents :
- Electron-Withdrawing Effects : The 3,5-dichlorophenyl group in the target compound introduces stronger electron-withdrawing effects compared to Compound A’s 4-bromophenyl group. This may enhance the electrophilicity of the triazole ring, influencing reactivity in synthetic pathways .
Functional Group Differences :
Notes on Data Limitations
- Comparative biological activity data (e.g., IC50 values) are absent in the provided evidence, highlighting a gap for future research.
Biological Activity
Isopropyl 1-(3,5-dichlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate is a triazole derivative that has gained attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring structure, which is known for its ability to interact with various biological targets. Its molecular formula is with a molecular weight of approximately 316.14 g/mol. The presence of the dichlorophenyl group and the ester functional group contributes to its unique chemical properties and reactivity .
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets such as enzymes and receptors. The triazole ring enhances its ability to bind to these targets, potentially leading to inhibition or modulation of their activity .
Key Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits promising antimicrobial properties against various bacterial strains.
- Antifungal Properties : The compound has shown effectiveness in inhibiting fungal growth in laboratory settings.
- Anticancer Potential : Research suggests that it may possess anticancer properties through the inhibition of tumor cell proliferation .
Research Findings
Recent studies have evaluated the biological activity of this compound in various assays:
Case Study: Cytokine Release Inhibition
A study investigated the compound's effect on cytokine release in peripheral blood mononuclear cells (PBMC). The results showed that the compound significantly inhibited the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) at various concentrations. The strongest inhibition was observed at a medium dose of 50 µg/mL .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| This compound | 44–60% | Significant reduction observed |
Antiproliferative Activity
In vitro studies have demonstrated that the compound exhibits antiproliferative effects against several cancer cell lines. The presence of the dichlorophenyl group is essential for eliciting these effects .
Synthesis and Applications
The synthesis of this compound typically involves multiple steps that may be optimized for large-scale production using continuous flow reactors and efficient catalysts. Its applications span across various fields including pharmacology and medicinal chemistry due to its diverse biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
